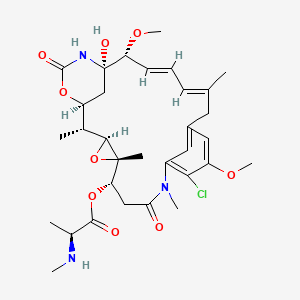

N-Me-L-Ala-maytansinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

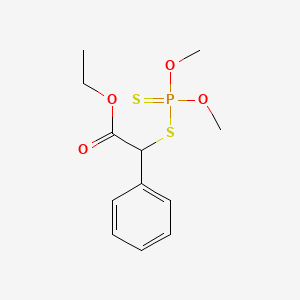

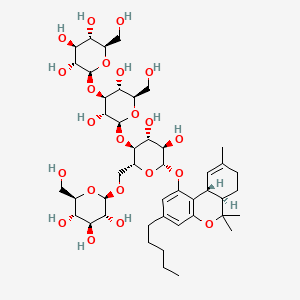

N-Me-L-Ala-maytansinol: is a hydrophobic, cell-permeable compound used primarily as a payload in the preparation of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a potent cytotoxic agent that inhibits cell proliferation by targeting microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Me-L-Ala-maytansinol involves converting bridged acetals of maytansinol to maytansinol. This process minimizes processing steps and reduces solvent volumes, making it more efficient and scalable . Another method involves reacting a compound of Formula I with an organometallic reagent to produce the compound of Formula II .

Industrial Production Methods: Industrial production methods for this compound focus on scaling up the synthesis process while maintaining efficiency and reducing human exposure to chemicals. This includes using organometallic reagents and optimizing reaction conditions to yield substantial quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Me-L-Ala-maytansinol undergoes various chemical reactions, including acylation, oxidation, and reduction. These reactions are crucial for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane (DCM), triethylamine (TEA), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Reaction conditions often involve room temperature and specific reaction times to optimize product yield .

Major Products: The major products formed from these reactions are derivatives of this compound, which are used in the synthesis of ADCs. These derivatives exhibit potent cytotoxic activity against cancer cells .

Scientific Research Applications

Chemistry: In chemistry, N-Me-L-Ala-maytansinol is used as a building block for synthesizing various derivatives and conjugates. Its unique structure allows for the creation of compounds with enhanced properties .

Biology: In biological research, this compound is used to study cell proliferation and microtubule dynamics. Its ability to inhibit cell division makes it a valuable tool for understanding cellular processes .

Medicine: In medicine, this compound is a key component of ADCs used in cancer treatment. These conjugates target cancer cells specifically, delivering the cytotoxic agent directly to the tumor while minimizing damage to healthy cells .

Industry: Industrially, this compound is used in the large-scale production of ADCs. Its efficient synthesis and potent activity make it an essential compound in the pharmaceutical industry .

Mechanism of Action

N-Me-L-Ala-maytansinol exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. It binds to tubulin at the rhizoxin binding site, preventing the formation of microtubules and leading to cell cycle arrest at mitosis . The compound is transported into the cytoplasm by the lysosomal membrane protein SLC46A3, which is crucial for its cytotoxic activity .

Comparison with Similar Compounds

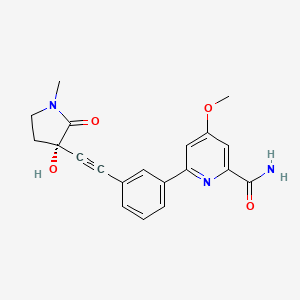

Maitansine: A cytotoxic agent that also inhibits microtubule assembly by binding to tubulin.

Ansamitocin: A derivative of maytansine with similar cytotoxic properties.

Mertansine (DM1): Used in ADCs for cancer treatment, similar to N-Me-L-Ala-maytansinol.

Ravtansine (DM4): Another maytansinoid used in ADCs.

Uniqueness: this compound is unique due to its specific use in ADCs, where it serves as a hydrophobic, cell-permeable payload. Its ability to be efficiently synthesized and its potent cytotoxic activity make it a valuable compound in both research and industrial applications .

Properties

CAS No. |

77668-69-0 |

|---|---|

Molecular Formula |

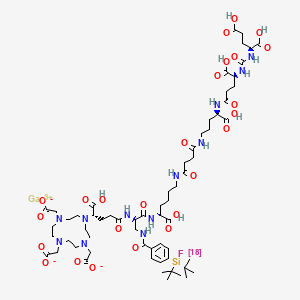

C32H44ClN3O9 |

Molecular Weight |

650.2 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-(methylamino)propanoate |

InChI |

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19+,23+,24-,25+,28+,31+,32+/m1/s1 |

InChI Key |

ANHBJISROJTYCJ-MSKZWLSNSA-N |

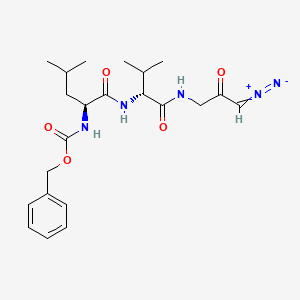

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)NC)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)

![(Z)-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10861046.png)

![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)